molecular formula C21H15NO4S B406557 9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide CAS No. 301314-81-8

9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide

Cat. No.: B406557
CAS No.: 301314-81-8
M. Wt: 377.4g/mol
InChI Key: HKHCPDXPVWSYRP-UHFFFAOYSA-N
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Description

9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide is a complex organic compound with a molecular formula of C22H16N2O4S It is characterized by the presence of a sulfonamide group attached to an anthracene core, which is further substituted with a p-tolyl group

Preparation Methods

The synthesis of 9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the anthracene core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the anthracene derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Substitution with the p-tolyl group:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroxy derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted sulfonamides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the anthracene core can intercalate with DNA, potentially leading to changes in gene expression or inhibition of DNA replication. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide can be compared with other similar compounds, such as:

    9,10-dioxo-N-(phenyl)-9,10-dihydroanthracene-1-sulfonamide: This compound has a phenyl group instead of a p-tolyl group, which may affect its reactivity and applications.

    9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-2-sulfonamide: The position of the sulfonamide group is different, which can influence the compound’s chemical properties and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4S/c1-13-9-11-14(12-10-13)22-27(25,26)18-8-4-7-17-19(18)21(24)16-6-3-2-5-15(16)20(17)23/h2-12,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHCPDXPVWSYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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